N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic hybrid molecule featuring:
- A 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group at position 2.
- A thioether linkage connecting the triazole to a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl moiety.
- A furan-2-carboxamide group at the N-methyl position of the triazole.
This structure combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O5S2/c1-34-15-9-10-18(35-2)17(12-15)31-21(13-26-23(33)19-7-5-11-36-19)29-30-25(31)37-14-22(32)28-24-27-16-6-3-4-8-20(16)38-24/h3-12H,13-14H2,1-2H3,(H,26,33)(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUWXDKWKMGGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a benzothiazole moiety , a triazole ring , and a furan carboxamide , which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 667.77 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the benzothiazole derivative by reacting 2-aminobenzothiazole with ethyl chloroacetate.
- Construction of the triazole ring through cyclization reactions with appropriate precursors.
- Coupling reactions to integrate the furan carboxamide structure.
Anticancer Potential
Numerous studies have indicated that compounds containing benzothiazole and triazole moieties exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives similar to this compound demonstrate cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (SW480), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | SW480 | 23.30 ± 0.35 |
| Compound 2 | HeLa | <1000 |
| N-(5-(... | HepG2 | <50 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in tumor growth and survival. Notably:
-
Inhibition of Carbonic Anhydrase IX (CA IX) : The compound has been identified as an effective inhibitor of CA IX, an enzyme associated with pH regulation in tumor cells. By inhibiting CA IX, the compound disrupts the acidification process in tumors, which is crucial for cancer cell proliferation .
- Molecular Docking Studies : These studies suggest that the compound binds effectively to the active site of CA IX, leading to significant reductions in enzymatic activity.
Pharmacological Evaluation
Further pharmacological evaluations are necessary to fully elucidate the therapeutic potential of this compound. Preliminary findings suggest:
- Antimicrobial Properties : The presence of both benzothiazole and triazole moieties indicates potential antimicrobial activity against various pathogens .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for anticancer activity using the MTT assay. Compounds showed promising results against multiple cancer cell lines .
- The structure–activity relationship (SAR) analysis indicated that specific substitutions on the benzothiazole ring enhance cytotoxicity.
Comparison with Similar Compounds
Thiazolidinone and Thioxo-Thiazolidinone Derivatives ()
Compounds 9–13 in share a thioxo-thiazolidinone scaffold but differ in substituents (e.g., chlorobenzylidene, nitro-furyl). Key comparisons:
- The target compound’s triazole-thioether linkage contrasts with the thioxo-thiazolidinone backbone in . The latter’s lower yields (e.g., 53% for compound 12) suggest greater synthetic complexity with nitro-furyl groups. The dimethoxyphenyl group in the target may confer higher thermal stability compared to halogenated analogues .
Benzothiazole Carboxamides ()
Compounds 4g–4n in feature benzothiazole carboxamides linked to thiazolidinones. Notable distinctions:
- The target’s furan carboxamide replaces the chlorophenyl groups in .
Benzothiazole-Triazole Hybrids ()
Compounds 5i–5l in combine benzothiazole, piperazine, and triazole moieties:
Triazole-Thioether Analogues ()
Compounds in (e.g., 851205-51-1) feature triazole-thioether backbones but differ in substituents:
| Parameter | Target Compound | 851205-51-1 () |
|---|---|---|
| Core Structure | 1,2,4-Triazole + benzothiazole | 1,2,4-Triazole + benzodioxin |
| Substituents | Furan, dimethoxyphenyl | Methoxyethyl, pyridinyl |
- The methoxyethyl group in 851205-51-1 may enhance water solubility, whereas the target’s dimethoxyphenyl group prioritizes aromatic interactions in hydrophobic pockets .
Q & A
Basic Research Questions
Q. How can the synthesis yield of this compound be optimized, and what factors influence variability in reported yields (e.g., 45–76%)?
- Methodological Answer : Key factors include solvent polarity (e.g., ethanol vs. THF), reaction temperature (reflux vs. room temperature), and catalyst choice. For example, using anhydrous sodium acetate in ethanol under reflux (as in ) improved cyclization efficiency for similar triazole derivatives . Purification methods (e.g., flash chromatography vs. recrystallization) also impact yield. Lower yields (~45%) in were attributed to steric hindrance from halogenated phenyl groups, suggesting substituent-dependent optimization .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Use a combination of -NMR (to identify aromatic protons and methoxy groups), -NMR (to confirm carbonyl and heterocyclic carbons), and IR (to detect C=O, C=N, and S-C stretches). For example, resolved overlapping signals via 2D NMR (e.g., HSQC) for imidazolidinone derivatives, while used mass spectrometry to validate molecular ions . Discrepancies in melting points or peak shifts may arise from polymorphic forms or solvent residues, necessitating repeated crystallizations .
Q. What in vitro assays are suitable for initial evaluation of its biological activity, and how should controls be designed?
- Methodological Answer : Prioritize cell viability assays (e.g., MTT on cancer lines like MCF-7 or HepG2) with positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). identified high anticancer activity in thiazole-furan hybrids using 72-hour exposure protocols, while emphasized dose-response curves (1–100 µM) to establish IC values .
Advanced Research Questions
Q. How do substituents on the benzothiazole and triazole moieties influence its anticancer activity, and what SAR trends emerge from comparative studies?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO, halogens) on the benzothiazole ring enhance activity by increasing electrophilicity, as seen in (IC = 2.1 µM for 5i vs. 8.3 µM for 5j). Conversely, bulky substituents on the triazole (e.g., 2,5-dimethoxyphenyl in the target compound) may improve membrane permeability but reduce target binding affinity . Use molecular docking (e.g., Autodock Vina) to compare binding modes with kinases like EGFR or tubulin .
Q. How can contradictory reports on its mechanism of action (e.g., tubulin inhibition vs. topoisomerase I targeting) be reconciled?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, exposure time) or impurity profiles. highlights that thiazolidinone derivatives exhibit dual mechanisms depending on substituents: halogenated analogs in showed tubulin destabilization, while furan-carboxamide derivatives in intercalated DNA . Validate via comparative western blotting (α-tubulin vs. γH2AX) and comet assays.
Q. What computational strategies (e.g., DFT, MD simulations) can predict its metabolic stability and off-target interactions?
- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals and identify reactive sites prone to oxidation (e.g., sulfur atoms). applied MD simulations (AMBER force field) to assess binding persistence with CYP3A4, predicting metabolic pathways. ADMET predictors (e.g., SwissADME) can flag potential hERG channel liabilities .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility for analogs, while others note poor solubility?
- Analysis : Differences in logP values and crystallinity. For instance, reported improved solubility for triazole derivatives with polar groups (e.g., -OH, -NH), while noted that halogenated analogs formed stable crystals with low solubility. Use powder XRD to assess amorphous vs. crystalline forms and co-solvent systems (e.g., PEG 400) for in vivo testing .
Q. How can conflicting cytotoxicity data between similar compounds in the same structural class be addressed?
- Analysis : Variations in purity (e.g., residual solvents in vs. HPLC-purified compounds in ) and assay protocols (e.g., serum concentration in media). Standardize testing using NCI-60 panels and orthogonal assays (e.g., ATP-based viability) to confirm results .
Methodological Tables
| Parameter | Optimized Conditions | Evidence Source |
|---|---|---|
| Solvent for Synthesis | Ethanol (reflux) or DMF for polar intermediates | |
| Catalysts | Anhydrous NaOAc or piperidine | |
| Purification | Flash chromatography (EtOAc/hexane) | |
| Biological Assay | MTT, 72h, 10% FBS |
| Substituent Effect | Activity Trend | Example IC |
|---|---|---|
| 2,5-Dimethoxyphenyl | Enhanced membrane permeability | 3.8 µM |
| 4-Chlorophenyl | Improved tubulin binding | 2.1 µM |
| Unsubstituted benzyl | Reduced activity (IC >10 µM) | 12.4 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
